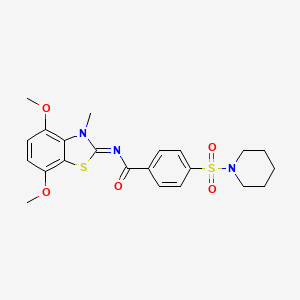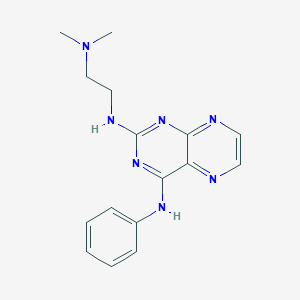
Tos-PEG4-THP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tos-PEG4-THP: is a polyethylene glycol derivative utilized as a linker in the synthesis of PROTAC K-Ras Degrader-1, a potential therapeutic compound for targeted degradation of K-Ras protein . The compound is known for its role in the field of targeted protein degradation, which is a promising approach in drug discovery and development.
Wirkmechanismus
Target of Action
Tos-PEG4-THP is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The specific interaction depends on the ligands used in the PROTAC, which are connected by the this compound linker .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase to a target protein, PROTACs like those synthesized using this compound can selectively degrade target proteins .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for a target protein, PROTACs can induce the degradation of specific proteins within the cell . This can have various effects at the molecular and cellular levels, depending on the function of the target protein.
Biochemische Analyse
Biochemical Properties
Tos-PEG4-THP, as a PROTAC linker, interacts with various biomolecules to facilitate the degradation of target proteins . PROTACs contain two different ligands connected by a linker like this compound; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is primarily based on the specific ligands used in the PROTAC molecule.
Cellular Effects
The effects of this compound on cells are primarily observed through its role in the formation of PROTACs . By facilitating the degradation of target proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in PROTACs . PROTACs, which include this compound as a linker, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the specific PROTACs it is used to create . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be specific to the individual PROTACs.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models would be observed indirectly through the effects of the PROTACs it helps to form . These could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways that this compound is involved in are related to its role in the formation of PROTACs . This could include interactions with enzymes or cofactors involved in the ubiquitin-proteasome system.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by its role in PROTACs . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound is related to the specific PROTACs it is used to form . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tos-PEG4-THP beinhaltet die Reaktion von Tetraethylenglykol mit Tosylchlorid in Gegenwart einer Base, gefolgt von der Schutzgruppenreaktion der Hydroxylgruppe mit Tetrahydropyran (THP). Die Reaktionsbedingungen umfassen typischerweise die Verwendung wasserfreier Lösungsmittel und einer inerten Atmosphäre, um zu verhindern, dass Feuchtigkeit und Sauerstoff die Reaktion stören .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung automatisierter Reaktoren und präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Techniken wie Säulenchromatographie und Umkristallisation gereinigt .
Chemische Reaktionsanalyse
Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Tosylgruppe kann durch andere Nucleophile substituiert werden, was zur Bildung verschiedener Derivate führt.
Hydrolyse: Die THP-Schutzgruppe kann unter sauren Bedingungen entfernt werden, um die freie Hydroxylgruppe zu ergeben.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Zu den gängigen Reagenzien gehören Nucleophile wie Amine, Thiole und Alkohole.
Hauptprodukte:
Substitutionsreaktionen: Die Hauptprodukte sind die substituierten Derivate von this compound.
Hydrolyse: Das Hauptprodukt ist das entschützte Polyethylenglykol-Derivat.
Analyse Chemischer Reaktionen
Types of Reactions: Tos-PEG4-THP undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The THP protecting group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions:
Major Products:
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major product is the deprotected polyethylene glycol derivative.
Wissenschaftliche Forschungsanwendungen
Chemie: Tos-PEG4-THP wird häufig als Linker bei der Synthese von PROTACs (Proteolysis Targeting Chimeras) verwendet, bei denen es sich um bifunktionale Moleküle handelt, die die Degradation spezifischer Proteine induzieren sollen .
Biologie: In der biologischen Forschung wird this compound verwendet, um Protein-Protein-Interaktionen und die Mechanismen der Proteindegradation zu untersuchen. Es wird auch bei der Entwicklung neuer therapeutischer Strategien für Krankheiten eingesetzt, die durch abnorme Proteinfunktionen verursacht werden .
Medizin: this compound wird derzeit auf sein Potenzial in der gezielten Krebstherapie untersucht, insbesondere bei der Degradation von onkogenen Proteinen wie K-Ras .
Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt. Es wird auch bei der Herstellung von hochreinen Polyethylenglykol-Derivaten für verschiedene Anwendungen verwendet .
Wirkmechanismus
This compound fungiert als Linker in PROTACs, die zwei verschiedene Liganden enthalten, die durch den Linker verbunden sind. Ein Ligand bindet an eine E3-Ubiquitinligase, während der andere an das Zielprotein bindet. Das PROTAC-Molekül bringt das Zielprotein und die E3-Ligase in unmittelbare Nähe, was zur Ubiquitinierung und anschließenden Degradation des Zielproteins durch das Proteasom führt . Dieser Mechanismus ermöglicht die selektive Degradation spezifischer Proteine, was ihn zu einem leistungsstarken Werkzeug in der Wirkstoffforschung und -entwicklung macht .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Tos-PEG4-t-butylester (Tos-PEG4-Boc): Wird bei der Synthese von PROTACs und anderen Polyethylenglykol-Derivaten verwendet.
Tos-PEG4-NHS-Ester: Ein weiteres Polyethylenglykol-Derivat, das als Linker in der Biokonjugation und Wirkstoffentwicklung eingesetzt wird.
Einzigartigkeit: Tos-PEG4-THP ist aufgrund seiner spezifischen Struktur einzigartig, die eine Tetrahydropyran-Schutzgruppe beinhaltet. Diese Eigenschaft ermöglicht eine selektive Entschützung und Funktionalisierung, was es zu einem vielseitigen Werkzeug bei der Synthese komplexer Moleküle macht .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O8S/c1-18-5-7-19(8-6-18)29(21,22)28-17-15-25-13-11-23-10-12-24-14-16-27-20-4-2-3-9-26-20/h5-8,20H,2-4,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIUPDGEVFBSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-[2-amino-3-cyano-6-(4-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2986549.png)
![(2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile](/img/structure/B2986550.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B2986555.png)
![2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2986556.png)



![N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2986564.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2986567.png)
![4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2986569.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2986570.png)

